2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Description
CAS Number and Registry Information
The compound is assigned CAS Registry Number 915019-53-3 , a unique identifier for chemical substances in the Chemical Abstracts Service (CAS) database. This identifier ensures unambiguous identification across regulatory and scientific platforms. The substance is cataloged in PubChem under CID 42609569 , which provides access to structural, physicochemical, and bioactivity data. Additional registry entries include:
- DSSTox Substance ID : Not explicitly listed in available sources, though related compounds in the DSSTox database (e.g., DTXSID70323950 for 8-(bromomethyl)quinoline) suggest analogous classification methodologies.
- EC Number : Not directly referenced, but the compound falls under broader regulatory frameworks such as REACH due to its synthetic and pharmacological relevance.
IUPAC and Common Nomenclature
The systematic IUPAC name is:
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile . This name reflects:
- A propanenitrile backbone with a methyl substituent at position 2.
- A para-substituted phenyl group linked to the imidazoquinoline moiety.
- An 8-bromo-2-oxo-2,3-dihydroimidazo[4,5-c]quinoline heterocycle, indicating bromination at position 8 and a ketone at position 2.
The simplified common name 2-(4-(8-bromo-2-oxoimidazoquinolin-1-yl)phenyl)-2-methylpropionitrile is occasionally used in patent literature and pharmacological studies.
Synonyms and Alternative Designations
The compound is referenced under multiple aliases in scientific databases and commercial catalogs:
These synonyms highlight structural features such as the imidazoquinoline core , bromine substitution , and cyano functional group , which are critical for its chemical and biological characterization.
Propriétés
IUPAC Name |
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-20(2,11-22)12-3-6-14(7-4-12)25-18-15-9-13(21)5-8-16(15)23-10-17(18)24-19(25)26/h3-10H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJPWUIERGLWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655022 | |
| Record name | 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915019-53-3 | |
| Record name | 4-(8-Bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915019-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities.
Activité Biologique
The compound 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile (CAS No. 915019-53-3) is a synthetic derivative belonging to the class of imidazoquinolines. Its unique structure incorporates a brominated imidazoquinoline moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 407.26 g/mol
- Structural Characteristics : The compound features a bromo group, an oxo group, and a nitrile functional group, contributing to its potential biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects. Key findings include:
Anticancer Activity
Research indicates that compounds with imidazoquinoline structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of imidazoquinolines can inhibit cell proliferation in breast cancer cell lines through apoptosis induction .
Inhibition of Bromodomains
The compound's structural similarity to known bromodomain inhibitors suggests potential activity against bromodomain-containing proteins, which are implicated in cancer progression:
- A related study identified that certain compounds targeting bromodomains could effectively disrupt their function, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Properties
Compounds within this chemical class have also been noted for their anti-inflammatory effects:
- In vitro studies showed that imidazoquinolines could downregulate pro-inflammatory cytokines in macrophages, indicating a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on pancreatic cancer cells; reported IC values indicating significant inhibition of cell growth. |
| Study B | Explored anti-inflammatory mechanisms; demonstrated reduced TNF-alpha production in treated macrophages. |
| Study C | Analyzed bromodomain inhibition; showed effective binding affinity and selectivity against specific bromodomain targets. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Cytokine Modulation : Inhibiting the release of inflammatory mediators.
- Protein Interaction : Binding to bromodomains, disrupting their role in gene regulation and cellular signaling.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
2.1 Substituent Variations and Electronic Effects
- 8-Bromo vs. 8-Iodo (Compound 14): The substitution of bromine with iodine at the 8-position (as in 14) increases the molecular weight to 455 [M+H]⁺ compared to 407.26 g/mol for the bromo analog . Compound 14 was synthesized in a high yield of 91% using General Procedure C, suggesting favorable reaction kinetics for iodo-substituted intermediates .
- 8-Bromo vs. 8-Amino (Compound 6): Compound 6 replaces the 8-bromo group with an amino (-NH₂) substituent and introduces a 3-methyl group on the imidazoquinolinone ring. The amino group increases polarity, which could improve aqueous solubility but may reduce metabolic stability. The synthesis of 6 involved CuO and aqueous ammonia, yielding a product with 93% purity .
- 8-Bromo vs. This modification resulted in a lower yield (12%) during synthesis, possibly due to steric hindrance during the boronic ester coupling step .
2.3 Spectroscopic and Analytical Data
- ¹H NMR Profiles: Compound 14 (8-iodo): δ 8.77 (s, 1H), 7.83 (d, J = 8.5 Hz, 2H), 7.74 (m, 2H), 7.67 (d, J = 8.5 Hz, 2H), 1.79 (s, 6H) .
LCMS and Purity :
The target compound has a purity of 98% , while analogs like 6 and 9 achieved 93% and 11% purity, respectively, after purification via silica gel chromatography .
Méthodes De Préparation
Construction of Imidazo[4,5-c]quinoline Core
- The imidazoquinoline core is generally synthesized through cyclization reactions involving quinoline derivatives and appropriate amidine or amine precursors.
- A typical approach involves the condensation of 8-bromoquinoline derivatives with suitable reagents under controlled conditions to form the imidazo ring fused to the quinoline.
Bromination at the 8-Position
- Bromination is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine under mild conditions to selectively introduce the bromine atom at the 8-position of the imidazoquinoline ring.
- Reaction conditions are optimized to avoid over-bromination or side reactions, ensuring high regioselectivity and yield.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | 8-Bromoquinoline + amidine derivative, heating | Formation of imidazo[4,5-c]quinoline core |
| 2 | Functionalization of phenyl | 4-Bromo or 4-nitrobenzyl derivative, cyanide source | Introduction of 2-methylpropanenitrile group |
| 3 | Bromination | NBS or Br2, mild temperature | Selective bromination at 8-position on imidazoquinoline |
| 4 | Purification | Crystallization or chromatography | Isolation of pure 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile |
Crystalline Forms and Salts
- The compound can exist in various crystalline forms and salts, which are relevant for its stability and pharmaceutical applications.
- Patent literature describes salts and crystalline forms of related imidazoquinoline derivatives, including methods for preparing these forms by crystallization from solvents such as methanol, ethanol, or acetone.
- These crystallization methods are important for obtaining the compound in a pure, stable form suitable for further use.
Research Findings and Optimization
- Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical for maximizing yield and purity.
- Bromination selectivity is influenced by the nature of the substituents on the quinoline ring and the choice of brominating agent.
- The use of mild bases and inert atmosphere during cyclization improves the formation of the imidazoquinoline ring.
- Purification techniques including recrystallization and chromatographic methods are employed to isolate the target compound with high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Cyclization Temperature | 80–120 °C | Ensures ring closure without decomposition |
| Brominating Agent | NBS or Br2 | Regioselective bromination at position 8 |
| Solvent | DMF, DMSO, or acetonitrile | Solubility and reaction rate optimization |
| Reaction Time | 2–8 hours | Complete conversion to target intermediate |
| Purification Method | Recrystallization, chromatography | High purity and yield of final product |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile?
- Methodology : The compound is synthesized via a multi-step process involving palladium-catalyzed Suzuki-Miyaura coupling. Key steps include:
- Bromination of a quinoline precursor followed by coupling with a phenylpropanenitrile derivative.
- Use of bistriphenylphosphine palladium dichloride as a catalyst in a DMF/water solvent system at 95°C .
- Isolation of intermediates via filtration and vacuum drying.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Techniques :
- Raman spectroscopy (1064 nm excitation) identifies key vibrational bands (e.g., nitrile stretch at ~2230 cm⁻¹) and polymorphic forms .
- Single-crystal X-ray diffraction (using SHELX-97 or ORTEP-III) resolves bond lengths and angles, with hydrogen bonding patterns analyzed via graph set theory .
Q. What are the known biological targets of imidazo[4,5-c]quinoline derivatives?
- Targets : This class inhibits the PI3K/PKB pathway, a key regulator of cell proliferation and apoptosis. Specifically, the bromo-substituted derivative may enhance kinase selectivity due to steric and electronic effects .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the Suzuki-Miyaura coupling step in the synthesis?
- Strategy :
- Variables : Catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent ratio (DMF:H₂O).
- Response Surface Methodology identifies optimal conditions (e.g., 2 mol% Pd catalyst, 95°C, DMF:H₂O 2:1) to maximize yield and minimize byproducts .
- Validation : HPLC-MS monitors reaction progress, with Pareto charts prioritizing influential factors .
Q. How do polymorphic forms of this compound affect its physicochemical properties?
- Analysis :
- Raman spectroscopy distinguishes amorphous vs. crystalline phases (e.g., band shifts in carbonyl regions).
- Stability : Hydrate formation under humid conditions is assessed via dynamic vapor sorption (DVS) .
Q. How to resolve contradictions in crystallographic data for hydrogen-bonded networks?
- Approach :
- Use SHELXL for anisotropic refinement of heavy atoms (Br, N) and constrained refinement for H-atoms.
- Apply graph set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and validate packing efficiency .
Q. What structure-activity relationships (SAR) guide the design of imidazo[4,5-c]quinoline analogs?
- Key Modifications :
- Bromo-substitution at C8 enhances target binding (e.g., PI3Kδ inhibition) but reduces solubility.
- Nitrile group at C2 improves metabolic stability compared to ester analogs .
- Validation : IC₅₀ values from kinase assays correlate with substituent electronegativity (Hammett σ constants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
